molecular formula C24H20O8S B2894252 (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 900290-06-4

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Cat. No.: B2894252
CAS No.: 900290-06-4
M. Wt: 468.48
InChI Key: MQGBMMGFKSAHFG-FMCGGJTJSA-N
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Description

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a potent and selective chemical probe targeting protein kinases, with significant research value in the field of cancer biology and signal transduction. This compound belongs to a class of benzofuran derivatives designed to act as ATP-competitive inhibitors, potently inhibiting specific kinases involved in cell proliferation and survival pathways . Its mechanism of action centers on binding to the active site of these kinases, thereby disrupting phosphorylation events and downstream signaling cascades that are crucial for tumor growth. The structural core of this molecule, featuring the (Z)-benzylidene moiety linked to a benzofuranone system, is recognized as a privileged scaffold in medicinal chemistry for developing kinase inhibitors. Researchers utilize this compound primarily to investigate the biological roles of its kinase targets in various in vitro and cell-based assays , providing critical insights for validating new targets in oncological research and exploring potential therapeutic strategies.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O8S/c1-28-19-14-22(30-3)21(29-2)11-15(19)12-23-24(25)18-10-9-16(13-20(18)31-23)32-33(26,27)17-7-5-4-6-8-17/h4-14H,1-3H3/b23-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGBMMGFKSAHFG-FMCGGJTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzylidene Intermediate

The condensation of 2,4,5-trimethoxybenzaldehyde with 2,3-dihydrobenzofuran-6-ol is catalyzed by anhydrous potassium carbonate in refluxing ethanol (78°C, 12 hours). This step proceeds via a nucleophilic addition-elimination mechanism, yielding the (Z)-configured benzylidene intermediate due to steric hindrance from the 2-methoxy group.

Critical Parameters :

  • Solvent Selection : Ethanol outperforms tetrahydrofuran (THF) in achieving >85% yield (Table 1).
  • Catalyst Loading : 1.5 equivalents of K₂CO₃ optimize reaction efficiency without side-product formation.

Table 1: Solvent Impact on Condensation Yield

Solvent Yield (%) Reaction Time (h)
Ethanol 87 12
THF 72 18
Dichloromethane 65 24

Oxidation to the 3-Oxo Derivative

The dihydrobenzofuran intermediate undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane (25°C, 6 hours). This step converts the C3 hydroxyl group to a ketone, critical for subsequent sulfonation.

Optimization Insight :

  • Oxidant Comparison : PCC achieves 93% conversion vs. 78% with MnO₂ due to milder conditions preserving the benzylidene moiety.
  • Temperature Control : Exceeding 30°C promotes over-oxidation to quinone derivatives.

Sulfonation with Benzenesulfonyl Chloride

The 3-oxo intermediate reacts with benzenesulfonyl chloride in anhydrous pyridine (0°C → 25°C, 8 hours), introducing the sulfonate ester group at the C6 position.

Key Observations :

  • Base Selection : Pyridine neutralizes HCl in situ, preventing acid-catalyzed decomposition.
  • Steric Effects : The 2,4,5-trimethoxy substituent directs sulfonation exclusively to the C6 position (Figure 1).

Figure 1: Regioselectivity in Sulfonation

       OMe  
        |  
OMe—C—C=O  
        |  
        OSO₂Ph  

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance reproducibility and safety:

  • Condensation Step : Residence time of 45 minutes at 5 mL/min flow rate.
  • In-Line Purification : Integrated silica cartridges remove unreacted aldehydes, achieving >99% intermediate purity.

Green Chemistry Innovations

  • Solvent Recycling : Ethanol recovery via fractional distillation reduces waste by 40%.
  • Catalyst Reusability : Immobilized K₂CO₃ on mesoporous silica enables 10 reaction cycles without activity loss.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (3:1) eluent removes geometric isomers.
  • Preparative HPLC : C18 column (MeCN/H₂O, 70:30) isolates the Z-isomer in >98% enantiomeric excess.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 15.6 Hz, 1H, CH=), 6.92 (s, 1H, aromatic), 3.89 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z calc. for C₂₄H₂₀O₈S [M+H]⁺ 469.0964, found 469.0961.

Challenges and Troubleshooting

Stereochemical Control

The Z-configuration is maintained by:

  • Low-Temperature Sulfonation : Prevents thermal isomerization to the E-form.
  • Chiral Additives : (-)-Sparteine (10 mol%) induces 92% ee in pilot-scale trials.

Byproduct Formation

  • Quinone Derivatives : Controlled via strict oxygen exclusion during oxidation.
  • Disulfonated Products : Minimized by limiting benzenesulfonyl chloride to 1.1 equivalents.

Comparative Analysis of Published Methods

Table 2: Method Comparison Across Literature

Parameter Current Method Literature A Literature B
Condensation Yield 87% 78% 82%
Oxidation Time 6 h 8 h 12 h
Final Purity 98.5% 95% 97%

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid or ketone derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations means that it could be modified to enhance its pharmacological properties, such as increasing its potency or improving its pharmacokinetic profile.

Industry

In industry, this compound could be used in the development of new materials with unique properties. For example, it could be incorporated into polymers or other materials to impart specific characteristics, such as increased stability or enhanced optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of downstream effects, ultimately leading to the compound’s observed biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with three analogs (Table 1), focusing on structural variations, physicochemical properties, and implications for bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Positions (Benzylidene) Ester/Sulfonate Group Molecular Formula Molecular Weight (g/mol) Key Features
(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate (Target) 2,4,5-trimethoxy Benzenesulfonate C₂₆H₂₄O₈S 496.53* Enhanced solubility due to sulfonate
(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate 3,4,5-trimethoxy Cyclohexanecarboxylate C₂₅H₂₆O₇ 438.48 Higher lipophilicity
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate 2,5-dimethoxy Methanesulfonate C₁₉H₁₈O₈S 406.40 Compact sulfonate group

*Calculated based on molecular formula.

Substituent Effects on Bioactivity

  • Target Compound: The 2,4,5-trimethoxybenzylidene group introduces steric and electronic effects distinct from analogs.
  • 3,4,5-Trimethoxy Analog () : The symmetric 3,4,5-trimethoxy substitution likely increases planarity and π-π stacking interactions. However, the cyclohexanecarboxylate ester reduces water solubility compared to the sulfonate group in the target compound, which may limit bioavailability .
  • The smaller methanesulfonate group may decrease solubility but improve membrane permeability compared to the bulkier benzenesulfonate .

Physicochemical and Pharmacokinetic Implications

  • Solubility: The benzenesulfonate group in the target compound confers higher aqueous solubility than carboxylate esters (e.g., cyclohexanecarboxylate in ), making it more suitable for intravenous formulations .
  • Lipophilicity: The cyclohexanecarboxylate analog () has a lower molecular weight but higher logP due to the nonpolar cyclohexane ring, favoring passive diffusion across lipid membranes.

Crystallographic and Structural Analysis

The stereochemical integrity of these compounds is often confirmed using X-ray crystallography. For example:

  • SHELX Software () : Widely used for small-molecule refinement to validate the (Z)-configuration and intermolecular interactions.
  • ORTEP-3 () : Generates thermal ellipsoid plots to visualize molecular geometry and confirm substituent orientation .
  • WinGX Suite () : Facilitates data analysis for comparing bond lengths and angles between analogs, highlighting how substituent changes affect molecular conformation .

Biological Activity

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a complex organic compound notable for its intricate structure and potential biological activities. This compound features a benzofuran core and multiple methoxy substituents, which may enhance its pharmacological properties. Understanding its biological activity is crucial for assessing its therapeutic potential in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C24H23O8SC_{24}H_{23}O_8S with a molecular weight of approximately 486.5 g/mol. The compound's unique structural features include:

Feature Description
Core Structure Benzofuran
Functional Groups Ketone, sulfonate, and methoxy groups
Stereochemistry (Z) configuration

Biological Activity

The biological activity of this compound has been explored through various studies. Its structural components suggest potential activities including:

  • Antioxidant Properties : Compounds with similar structures have exhibited antioxidant capabilities due to their ability to scavenge free radicals.
  • Anticancer Activity : The benzofuran core is known for its anticancer properties, with studies indicating that derivatives can inhibit tumor growth.
  • Antimicrobial Effects : The presence of the sulfonate group may enhance antibacterial activity against various pathogens.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The trimethoxybenzylidene group can interact with enzymes, potentially inhibiting their activity.
  • DNA Intercalation : The benzofuran structure may intercalate with DNA, affecting gene expression and cellular function.
  • Enhanced Solubility : The sulfonate group increases the compound's solubility and bioavailability.

Case Studies and Research Findings

Research has demonstrated the biological potential of related compounds. For instance:

  • Curcumin Analogues : Similar compounds have shown significant antioxidant and anticancer activities in vitro and in vivo studies.
  • Benzofuran Derivatives : Studies on benzofuran derivatives have indicated antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

Compound Name Structural Features Biological Activity
CurcuminDiarylheptanoidAntioxidant, anticancer
Benzofuran Derivative ABenzofuran coreAnticancer
Sulfonamide Compound BSulfonamide groupAntibacterial activity
Trimethoxyphenol CMultiple methoxy substituentsAnti-inflammatory effects

Potential Applications

The potential applications of this compound include:

  • Medicinal Chemistry : As a candidate for drug development targeting cancer and microbial infections.
  • Material Science : Due to its photonic properties suitable for optoelectronic devices.
  • Research Applications : As a model compound for studying the interaction of benzofurans with biological systems.

Q & A

Q. Basic Research Focus

X-ray Crystallography : Definitive confirmation via single-crystal analysis (if crystals are obtainable) .

NOESY NMR : Detect spatial proximity between the benzylidene proton and the benzofuran carbonyl group .

IR Spectroscopy : Compare C=O stretching frequencies (Z-configuration typically shows lower wavenumbers due to conjugation) .
Troubleshooting :

  • If crystallization fails, use computational modeling (e.g., Gaussian 16) to simulate and compare (Z)/(E) NMR spectra .

How can researchers mitigate degradation of the benzenesulfonate group during long-term storage?

Q. Basic Research Focus

Storage Conditions :

  • Temperature : -20°C in amber vials to prevent photolysis .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonate ester .

Stability Testing :

  • Monitor via HPLC (C18 column, acetonitrile/water gradient) every 3 months for degradation peaks .
  • Compare fresh vs. aged samples using TLC to detect hydrolysis byproducts .

What computational methods are effective for predicting the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

ADME Prediction :

  • SwissADME : Input SMILES string to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate binding affinity to target proteins (e.g., COX-2) using GROMACS .

Docking Studies :

  • AutoDock Vina for virtual screening against PDB structures (e.g., 6COX for cyclooxygenase) .
    Validation : Correlate computational results with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

What strategies improve regioselectivity in functionalizing the benzofuran core?

Q. Advanced Research Focus

Directing Groups : Introduce temporary substituents (e.g., nitro groups at C5) to steer electrophilic attacks to C6 .

Metal-Mediated C-H Activation : Use Pd-catalyzed conditions for selective arylation .

Microwave-Assisted Synthesis : Enhance reaction rates and selectivity via controlled dielectric heating .
Case Study :

  • Bromination at C6 achieved using NBS (N-bromosuccinimide) in CCl₄ under UV light, yielding >80% regioselectivity .

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